![molecular formula C20H25ClN4O B2458201 5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850762-74-2](/img/structure/B2458201.png)

5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

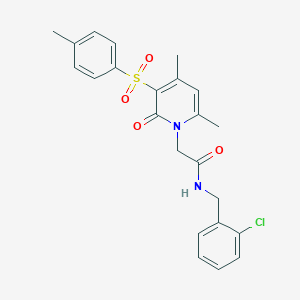

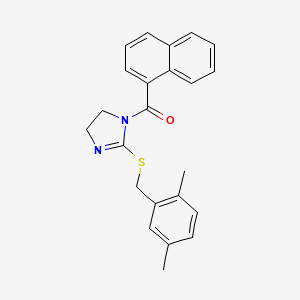

The compound contains several functional groups including a pyrazolo[1,5-a]pyrimidin-7-amine group, a tert-butyl group, a chlorophenyl group, and a methoxyethyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazolo[1,5-a]pyrimidin-7-amine core. The tert-butyl group is likely to add bulk to the molecule, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the amine group could participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the ether group (in the methoxyethyl group) could be cleaved by strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the amine and ether could make it more soluble in polar solvents, while the tert-butyl and chlorophenyl groups could increase its solubility in non-polar solvents .Applications De Recherche Scientifique

Structural Analysis and Synthesis

Studies on similar pyrazolo[1,5-a]pyrimidin derivatives have demonstrated their intricate crystal structures and synthesis pathways, contributing to our understanding of their chemical properties and potential for modification. For instance, the crystal structure of a related compound was elucidated through chlorination and aminisation processes, indicating moderate anticancer activity (Lu Jiu-fu et al., 2015). This structural analysis is foundational for designing derivatives with optimized pharmacological profiles.

Anticancer and Antimicrobial Activities

The synthesis of N-arylpyrazole-containing enaminones has yielded compounds with significant antitumor and antimicrobial activities. These findings suggest that modifying the pyrazolo[1,5-a]pyrimidin scaffold can enhance its biological efficacy (S. Riyadh, 2011). The ability to systematically modify these compounds opens new avenues for developing targeted therapies against cancer and infections.

Hydrogen Bonding and Framework Structures

The hydrogen-bonded structures of pyrazolo[1,5-a]pyrimidines, as investigated in various studies, underline the importance of molecular interactions in dictating the compounds' physical and chemical behaviors. Such insights are crucial for understanding how these compounds can be integrated into larger molecular assemblies or drugs (J. Portilla et al., 2006).

Potential in Drug Development

The synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety has been documented, showcasing the versatility of pyrazolo[1,5-a]pyrimidin derivatives in drug design. These compounds' molecular structures, determined via X-ray diffraction, offer a blueprint for developing novel therapeutic agents (Ju Liu et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN4O/c1-13-18(14-6-8-15(21)9-7-14)19-23-16(20(2,3)4)12-17(25(19)24-13)22-10-11-26-5/h6-9,12,22H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCJILMDZUZQMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)NCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-3-(4-chlorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)

![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)

![3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2458129.png)

![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)

![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)